

# Application Notes and Protocols: [18F]GSK163090 for PET Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

[18F]GSK163090 is a novel investigational positron emission tomography (PET) radiotracer developed for the in vivo visualization and quantification of the hypothetical Serotonin Receptor Subtype Z (SR-Z). Preclinical evidence suggests that SR-Z is overexpressed in brain regions associated with major depressive disorder (MDD), making it a promising target for diagnostic imaging and a potential biomarker for therapeutic response. This document provides detailed application notes and protocols for the use of [18F]GSK163090 in preclinical PET imaging studies.

## **Data Presentation**

Quantitative data for [18F]GSK163090 are summarized in the tables below. These values represent typical performance characteristics for a novel PET tracer.

Table 1: In Vitro Binding Characteristics of GSK163090



| Parameter             | Value                                   | Description                                                                                                   |
|-----------------------|-----------------------------------------|---------------------------------------------------------------------------------------------------------------|
| Binding Affinity (Ki) | 1.2 nM                                  | High affinity for the target receptor is crucial for a good imaging signal.                                   |
| Selectivity           | >100-fold vs. other serotonin receptors | High selectivity ensures that<br>the PET signal is specific to<br>the target of interest.                     |
| Lipophilicity (LogP)  | 2.5                                     | Optimal lipophilicity allows for good blood-brain barrier penetration without excessive non-specific binding. |

Table 2: Radiochemical Properties of [18F]GSK163090

| Parameter            | Value            | Description                                                                                      |
|----------------------|------------------|--------------------------------------------------------------------------------------------------|
| Radiochemical Yield  | 35 ± 5% (n=10)   | The efficiency of the radiolabeling reaction.                                                    |
| Radiochemical Purity | >99%             | Ensures that the PET signal is from the intended radiotracer.                                    |
| Molar Activity       | 110-185 GBq/μmol | High molar activity is necessary to administer a low mass dose to avoid pharmacological effects. |
| Half-life of 18F     | 109.7 minutes    | The physical half-life of the Fluorine-18 radioisotope.                                          |

Table 3: Preclinical In Vivo Performance in Rodent Models



| Parameter                 | Value                                        | Description                                                                                                                                      |
|---------------------------|----------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------|
| Brain Uptake (Peak)       | 5.5 ± 0.8 %ID/g                              | Percentage of injected dose per gram of brain tissue, indicating good blood-brain barrier penetration.                                           |
| Target-to-Reference Ratio | 4.2 ± 0.6                                    | Ratio of tracer uptake in a target-rich region (e.g., prefrontal cortex) versus a reference region with low receptor density (e.g., cerebellum). |
| Metabolism                | >85% parent compound in brain at 60 min p.i. | Indicates good stability of the tracer in the brain, which is important for accurate quantification.                                             |

# Experimental Protocols Radiolabeling of [18F]GSK163090

This protocol describes a typical automated synthesis for [18F]GSK163090 via nucleophilic substitution.

## Materials:

- Precursor molecule (e.g., tosyloxy-GSK163090)
- [18F]Fluoride
- Kryptofix 2.2.2 (K222)
- Potassium carbonate (K2CO3)
- Acetonitrile (anhydrous)
- Water for injection



- Sterile filters (0.22 μm)
- Automated synthesis unit

#### Procedure:

- [18F]Fluoride Trapping: Load the cyclotron-produced [18F]fluoride in [18O]water onto a preconditioned anion exchange cartridge.
- Elution: Elute the trapped [18F]fluoride into the reaction vessel using a solution of K222 and K2CO3 in acetonitrile/water.
- Azeotropic Drying: Dry the [18F]fluoride/K222/K2CO3 complex by heating under a stream of nitrogen to remove water. Repeat 2-3 times with anhydrous acetonitrile.
- Radiolabeling Reaction: Add the tosyloxy-GSK163090 precursor dissolved in anhydrous acetonitrile to the dried [18F]fluoride complex. Heat the reaction mixture at 110°C for 15 minutes.
- Purification: After cooling, dilute the reaction mixture with the mobile phase and inject it onto a semi-preparative HPLC column for purification.
- Formulation: Collect the HPLC fraction containing [18F]GSK163090 into a sterile vial containing sterile water for injection and pass it through a sterile 0.22 μm filter.
- Quality Control: Perform quality control tests for radiochemical purity, identity, molar activity, and sterility.

## **In Vitro Autoradiography**

This protocol is for visualizing the distribution of SR-Z in brain tissue sections.

### Materials:

- Frozen brain tissue sections (e.g., from a rodent model of MDD and control animals)
- [18F]GSK163090



- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Washing buffer (ice-cold)
- Phosphor imaging plates or digital autoradiography system

#### Procedure:

- Tissue Preparation: Thaw-mount frozen brain sections onto microscope slides.
- Pre-incubation: Pre-incubate the slides in binding buffer for 15 minutes at room temperature to rehydrate the tissue.
- Incubation: Incubate the slides in binding buffer containing [18F]GSK163090 (e.g., 0.1-0.5 nM) for 60 minutes at room temperature. For non-specific binding determination, co-incubate adjacent sections with a high concentration of a non-radiolabeled SR-Z ligand (e.g., 10 μM unlabeled GSK163090).
- Washing: Wash the slides in ice-cold washing buffer (2 x 5 minutes) to remove unbound radiotracer.
- Drying: Quickly rinse the slides in ice-cold deionized water and dry them under a stream of cool air.
- Imaging: Expose the dried slides to a phosphor imaging plate or a digital autoradiography system.
- Analysis: Quantify the signal intensity in different brain regions and calculate specific binding by subtracting the non-specific binding from the total binding.

## In Vivo PET Imaging in a Rodent Model

This protocol outlines a typical dynamic PET imaging study in rodents.

## Materials:

• [18F]GSK163090



- Anesthesia (e.g., isoflurane).[1]
- Small animal PET scanner.[2]
- Animal model (e.g., rodent model of MDD and control animals)
- Saline for injection

### Procedure:

- Animal Preparation: Anesthetize the animal with isoflurane (e.g., 2% in oxygen).[1] Place a catheter in the lateral tail vein for radiotracer injection.
- Positioning: Position the animal in the PET scanner.
- Radiotracer Administration: Administer a bolus injection of [18F]GSK163090 (e.g., 5-10 MBq)
   via the tail vein catheter, followed by a saline flush.[2]
- PET Data Acquisition: Acquire dynamic PET data for 60-90 minutes.
- Image Reconstruction: Reconstruct the dynamic PET images using an appropriate algorithm (e.g., OSEM3D).
- Data Analysis:
  - Co-register the PET images with a CT or MRI scan for anatomical reference.
  - Draw regions of interest (ROIs) on the brain areas of interest (e.g., prefrontal cortex, hippocampus) and a reference region (e.g., cerebellum).
  - Generate time-activity curves (TACs) for each ROI.
  - Use appropriate kinetic modeling (e.g., simplified reference tissue model) to estimate binding parameters such as the binding potential (BPND).

## **Mandatory Visualizations**













Click to download full resolution via product page

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Common anesthetic used in preclinical PET imaging inhibits metabolism of the PET tracer
   [18F]3F4AP PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical and exploratory human studies of novel 68Ga-labeled D-peptide antagonist for PET imaging of TIGIT expression in cancers PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: [18F]GSK163090 for PET Imaging Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608945#gsk163090-for-pet-imaging-studies]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com